N-[10,16-bis(4-naphthalen-2-ylphenyl)-13-oxo-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl]-1,1,1-trifluoromethanesulfonamide
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Overview
Description
N-((11BS)-2,6-bis(4-(naphthalen-2-yl)phenyl)-4-oxidodinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin-4-yl)-1,1,1-trifluoromethanesulfonamide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a combination of naphthalene and phenyl groups, which contribute to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves the reaction of naphthalene derivatives with phenyl groups under controlled conditions. The process often includes the use of catalysts to facilitate the formation of the dioxaphosphepin ring structure. Specific reaction conditions such as temperature, pressure, and solvent choice are crucial to achieving high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure consistency and efficiency. Techniques such as continuous flow reactors and automated synthesis systems can be employed to scale up the production while maintaining quality control.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur at various positions on the naphthalene or phenyl rings, typically using halogenating agents or nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Halogenating Agents: Chlorine, bromine.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while substitution reactions can produce halogenated derivatives.
Scientific Research Applications
Chemistry: The compound is used as a ligand in coordination chemistry, facilitating the formation of metal complexes with unique properties.
Biology: In biological research, it can be employed as a fluorescent probe due to its luminescent properties, aiding in the visualization of cellular processes.
Industry: In the industrial sector, the compound’s stability and reactivity make it suitable for use in the synthesis of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The presence of the naphthalene and phenyl groups allows for strong π-π interactions, which can enhance binding affinity to target molecules. Additionally, the dioxaphosphepin ring structure may facilitate coordination with metal ions, influencing catalytic activity in various reactions.
Comparison with Similar Compounds
Naphthalene-substituted 2,3,4,5-tetraphenylsiloles: These compounds share similar structural features and exhibit aggregation-induced emission properties.
11bS-N,N-bis[(1S)-1-(1-naphthalenyl)ethyl]dinaphtho[2,1-d1’,2’-f][1,3,2]dioxaphosphepin-4-amine: This compound has a similar dioxaphosphepin ring structure and naphthalene groups.
Uniqueness: The uniqueness of N-((11BS)-2,6-bis(4-(naphthalen-2-yl)phenyl)-4-oxidodinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin-4-yl)-1,1,1-trifluoromethanesulfonamide lies in its combination of structural elements, which confer distinct reactivity and stability
Properties
IUPAC Name |
N-[10,16-bis(4-naphthalen-2-ylphenyl)-13-oxo-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl]-1,1,1-trifluoromethanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C53H33F3NO5PS/c54-53(55,56)64(59,60)57-63(58)61-51-47(37-23-17-35(18-24-37)41-27-21-33-9-1-3-11-39(33)29-41)31-43-13-5-7-15-45(43)49(51)50-46-16-8-6-14-44(46)32-48(52(50)62-63)38-25-19-36(20-26-38)42-28-22-34-10-2-4-12-40(34)30-42/h1-32H,(H,57,58) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWWARSAOQBJBCI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=CC=C(C=C3)C4=CC5=CC=CC=C5C6=C4OP(=O)(OC7=C6C8=CC=CC=C8C=C7C9=CC=C(C=C9)C1=CC2=CC=CC=C2C=C1)NS(=O)(=O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C53H33F3NO5PS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
883.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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